molecular formula C21H16BrClN2O2 B11545004 N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-4-chlorobenzohydrazide

N'-[(E)-{3-[(3-bromobenzyl)oxy]phenyl}methylidene]-4-chlorobenzohydrazide

Cat. No.: B11545004
M. Wt: 443.7 g/mol
InChI Key: NPHMTSBGQLPRGL-ZMOGYAJESA-N
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Description

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-CHLOROBENZOHYDRAZIDE is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and a chlorobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-CHLOROBENZOHYDRAZIDE typically involves the condensation of 3-[(3-bromophenyl)methoxy]benzaldehyde with 4-chlorobenzohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is heated to promote the formation of the hydrazone linkage, followed by cooling and recrystallization to obtain the pure product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-CHLOROBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine derivatives.

    Substitution: The bromophenyl and chlorobenzohydrazide moieties can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of the hydrazone linkage.

    Reduction: Hydrazine derivatives.

    Substitution: Substituted products where the bromine or chlorine atoms are replaced by nucleophiles.

Scientific Research Applications

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-CHLOROBENZOHYDRAZIDE has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and other advanced materials.

    Biological Studies: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-CHLOROBENZOHYDRAZIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. In the context of cancer research, it may inhibit pathways involved in cell proliferation and survival, leading to the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE
  • N’-[(E)-(2-BROMOPHENYL)METHYLIDENE]-2-{[5-(4-CHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE

Uniqueness

N’-[(E)-{3-[(3-BROMOPHENYL)METHOXY]PHENYL}METHYLIDENE]-4-CHLOROBENZOHYDRAZIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16BrClN2O2

Molecular Weight

443.7 g/mol

IUPAC Name

N-[(E)-[3-[(3-bromophenyl)methoxy]phenyl]methylideneamino]-4-chlorobenzamide

InChI

InChI=1S/C21H16BrClN2O2/c22-18-5-1-4-16(11-18)14-27-20-6-2-3-15(12-20)13-24-25-21(26)17-7-9-19(23)10-8-17/h1-13H,14H2,(H,25,26)/b24-13+

InChI Key

NPHMTSBGQLPRGL-ZMOGYAJESA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)/C=N/NC(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

C1=CC(=CC(=C1)Br)COC2=CC=CC(=C2)C=NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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